Carphenazine

Katalognummer:

B105584

CAS-Nummer:

2622-30-2

Molekulargewicht:

425.6 g/mol

InChI-Schlüssel:

XZSMZRXAEFNJCU-UHFFFAOYSA-N

Achtung:

Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Beschreibung

Carphenazine is an antipsychotic drug, used in hospitalized patients in the management of chronic schizophrenic psychoses.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

This compound is only found in individuals that have used or taken this drug. It is an antipsychotic drug, used in hospitalized patients in the management of chronic schizophrenic psychoses.A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term phenothiazines is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

This compound is only found in individuals that have used or taken this drug. It is an antipsychotic drug, used in hospitalized patients in the management of chronic schizophrenic psychoses.A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term phenothiazines is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. This compound blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

Structure

2D Structure

Chemical Structure Depiction

3D Structure

Interactive Chemical Structure Model

Eigenschaften

IUPAC Name |

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2S/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28/h3-4,6-9,18,28H,2,5,10-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSMZRXAEFNJCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022745 |

Source

|

| Record name | Carphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-30-2 |

Source

|

| Record name | Carphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfenazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carfenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY16Y8Z7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

175-177 |

Source

|

| Record name | Carphenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Carphenazine

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated pathways of this compound. This compound is a typical antipsychotic of the phenothiazine (B1677639) class, utilized in the management of chronic schizophrenic psychoses.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking detailed chemical and pharmacological information about this compound.

Chemical Identity and Structure

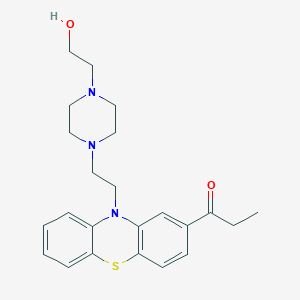

This compound is a derivative of phenothiazine with a piperazine (B1678402) side chain.[3] Its chemical structure is characterized by a tricyclic phenothiazine core, to which a propylpiperazinyl-ethanol side chain is attached at the nitrogen atom of the central ring, and a propanone group is attached to the C2 position of one of the benzene (B151609) rings.

The IUPAC name for this compound is 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one .[3]

Chemical Structure Diagram

References

An In-depth Technical Guide to the Laboratory Synthesis of Carphenazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of Carphenazine, a phenothiazine (B1677639) derivative formerly used as an antipsychotic agent. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation for research purposes.

Introduction

This compound is a typical antipsychotic of the phenothiazine class.[1] While it has been withdrawn from the market, its synthesis remains of interest for researchers studying phenothiazine chemistry, developing new derivatives, or requiring the compound for analytical and pharmacological studies. Chemically, it is 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-1-propanone.[2] This guide outlines a reliable two-step synthesis suitable for a laboratory setting.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process, beginning with the alkylation of 2-propionylphenothiazine, followed by a subsequent alkylation with 1-(2-hydroxyethyl)piperazine.

Diagram of the Synthesis Pathway

Caption: Two-step synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

Table 1: Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Propionylphenothiazine | C₁₅H₁₃NOS | 255.34 | Solid |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.45 | Liquid |

| 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one | C₁₈H₁₈ClNOS | 331.86 | Oil |

| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | 130.19 | Liquid |

| This compound | C₂₄H₃₁N₃O₂S | 425.59 | Yellowish Melted Solid[2] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Step 1 | 2-Propionylphenothiazine, 1-Bromo-3-chloropropane | DMF | NaH | 0 to RT | 2 | ~93 (adapted)[3] |

| Step 2 | 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one, 1-(2-Hydroxyethyl)piperazine | Toluene | Na₂CO₃, KI | Reflux | 24 | Not specified |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous phenothiazine derivatives.[3]

Diagram of the Experimental Workflow

References

Pharmacological Profile of Carphenazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological profile of Carphenazine based on publicly available information. It is intended for research, scientific, and drug development professionals. Specific quantitative data for this compound, particularly regarding receptor binding affinities and human pharmacokinetics, is limited in the public domain. Where specific data for this compound is unavailable, information from structurally related phenothiazine (B1677639) compounds may be presented for illustrative purposes, with the clear denotation of this substitution.

Introduction

This compound is a typical antipsychotic agent belonging to the phenothiazine class, characterized by a piperazine (B1678402) side chain.[1][2][3] Historically used in the management of acute and chronic schizophrenia, particularly in hospitalized patients, this compound exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) receptors in the central nervous system.[1][2] Like other phenothiazines, it possesses antiemetic properties but also carries the risk of significant side effects, including extrapyramidal symptoms (EPS), akathisia, and tardive dyskinesia.

Pharmacodynamics

The pharmacodynamic profile of this compound is primarily defined by its interaction with various neurotransmitter receptors in the brain.

Mechanism of Action

The principal mechanism of action of this compound is the blockade of postsynaptic dopaminergic D1 and D2 receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for its antipsychotic effects. By antagonizing these receptors, this compound modulates the dopaminergic neurotransmission that is thought to be dysregulated in schizophrenia.

Beyond its primary dopaminergic antagonism, this compound also affects other neuronal systems:

-

Hypothalamic and Hypophyseal Hormones: It depresses the release of hypothalamic and hypophyseal hormones.

-

Reticular Activating System: this compound is believed to depress the reticular activating system, which influences basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

Receptor Binding Profile

| Receptor Target | Expected Interaction | Potential Clinical Effect |

| Dopamine D1 | Antagonist | Antipsychotic effects |

| Dopamine D2 | Antagonist | Primary antipsychotic effects, risk of EPS |

| Serotonin (5-HT) Receptors | Antagonist | May contribute to antipsychotic efficacy and side effect profile |

| Alpha-1 Adrenergic Receptors | Antagonist | Orthostatic hypotension, dizziness |

| Histamine H1 Receptors | Antagonist | Sedation, weight gain |

| Muscarinic M1 Receptors | Antagonist | Anticholinergic side effects (dry mouth, blurred vision, constipation) |

Note: This table represents a generalized profile for phenothiazine antipsychotics. The specific affinities of this compound may vary.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans, including its absorption, distribution, metabolism, and excretion, are not publicly available. DrugBank, a comprehensive drug database, explicitly states that information on absorption, volume of distribution, protein binding, metabolism, route of elimination, and half-life for this compound is "Not Available".

For illustrative purposes, the pharmacokinetic parameters of Perphenazine (B1679617), another piperazine-containing phenothiazine, are presented below. It is crucial to note that these values may not be representative of this compound.

| Pharmacokinetic Parameter | Perphenazine Value | Reference |

| Bioavailability (Oral) | ~20% | |

| Half-life | ~9.5 hours | |

| Metabolism | Extensively hepatic, primarily by CYP2D6 | |

| Excretion | Primarily renal |

Metabolism

The specific metabolic pathways of this compound have not been elucidated in detail in the available literature. As a phenothiazine, it is expected to undergo extensive hepatic metabolism, likely involving oxidation and conjugation, prior to excretion.

Clinical Efficacy and Safety

Efficacy in Schizophrenia

Clinical studies conducted in the 1960s evaluated the efficacy of this compound in the treatment of chronic schizophrenia. These studies generally reported this compound to be an effective antipsychotic agent. One study involving 80 chronic schizophrenic patients who had not improved on placebo found that 73% of patients showed moderate or marked improvement after treatment with this compound or piperacetazine (B1678400) for 4 to 9 months.

Safety and Tolerability

The primary safety concern with this compound, as with other typical antipsychotics, is the risk of extrapyramidal symptoms (EPS). These movement disorders can manifest as acute dystonia, akathisia, and parkinsonism. Long-term use carries the risk of tardive dyskinesia.

Quantitative data on the specific incidence of EPS with this compound is scarce. A 1962 study comparing this compound and piperacetazine reported "no statistically significant differences between the drugs in...incidence of extrapyramidal reactions," but did not provide specific rates.

For context, a meta-analysis of observational studies on antipsychotic-induced EPSEs found the pooled prevalence to be 31-37%. The prevalence of parkinsonism was 20%, akathisia 11%, and tardive dyskinesia 7%. Another study on the phenothiazine perphenazine reported an 8% incidence of EPS with chronic high-dose administration.

Experimental Protocols

Detailed experimental protocols for the key preclinical and clinical studies of this compound are not available in the published literature from the time of its primary use. The following sections provide generalized methodologies for the types of experiments that would be used to characterize the pharmacological profile of a compound like this compound.

In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor) are prepared from cultured cells or animal brain tissue.

-

Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Study of Antipsychotic Activity (General Protocol)

Objective: To assess the antipsychotic-like efficacy of this compound in an animal model.

Methodology:

-

Animal Model: A common model is amphetamine-induced hyperlocomotion in rodents, which mimics some aspects of psychosis.

-

Drug Administration: Animals are pre-treated with various doses of this compound or a vehicle control.

-

Behavioral Testing: Following drug administration, animals are challenged with amphetamine, and their locomotor activity is measured using automated activity chambers.

-

Data Analysis: The ability of this compound to dose-dependently reduce amphetamine-induced hyperlocomotion is assessed.

Visualizations

Signaling Pathways

The following diagrams illustrate the principal signaling pathways affected by this compound's antagonism of dopamine D1 and D2 receptors.

Caption: this compound's antagonism of Dopamine D1 and D2 receptor signaling pathways.

Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical evaluation of an antipsychotic candidate like this compound.

References

The Historical Clinical Application of Carphenazine in the Management of Schizophrenia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine, a piperazine (B1678402) phenothiazine (B1677639) derivative, emerged in the mid-20th century as a therapeutic agent for schizophrenia. As one of the early typical antipsychotics, its clinical development and use provide valuable insights into the evolution of psychopharmacology for this complex psychiatric disorder. This technical guide synthesizes the available historical data on the clinical use of this compound, focusing on its efficacy, safety profile, and the experimental designs of the pivotal trials conducted in the 1960s. While access to the full datasets of these early studies is limited, this paper collates the existing information to inform contemporary research and drug development.

Mechanism of Action

This compound, like other phenothiazine antipsychotics, exerts its therapeutic effects primarily through the blockade of dopamine (B1211576) receptors in the brain. Specifically, it acts as an antagonist at both D1 and D2 dopamine receptors in the mesolimbic pathway.[1][2] This action is believed to be responsible for its antipsychotic properties. Additionally, this compound is understood to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system, influencing basal metabolism, body temperature, wakefulness, and vasomotor tone.[1][2]

Historical Clinical Efficacy and Use

This compound was clinically investigated for the treatment of both acute and chronic schizophrenia, primarily in hospitalized patients.[1] Several clinical trials were conducted in the 1960s to evaluate its efficacy, often in comparison to a placebo or other existing antipsychotics of the era.

Summary of Key Clinical Findings

-

General Efficacy: Clinical studies concluded that this compound was an effective antipsychotic agent for managing chronic schizophrenia.

-

Comparative Efficacy:

-

When compared with piperacetazine (B1678400) , both drugs were deemed effective for chronic schizophrenic patients who had not improved on placebo, with no statistically significant differences observed in the degree of improvement.

-

In studies against other phenothiazines such as trifluoperazine (B1681574) and chlorpromazine (B137089) , this compound demonstrated comparable therapeutic effects.

-

One study highlighted the potential for selective drug action based on chronic schizophrenic subtypes when comparing this compound, chlorpromazine, and trifluoperazine.

-

It is important to note that the methodologies of these early clinical trials may not meet modern standards of reporting and design.

Data Presentation

The following tables summarize the available information on the clinical use of this compound in schizophrenia based on historical reports. Due to the limited availability of primary source data, some fields contain descriptive summaries rather than precise quantitative values.

Table 1: Summary of this compound Clinical Trials in Schizophrenia (1960s)

| Study Focus | Comparator(s) | Patient Population | Key Efficacy Findings (Descriptive) | Reference(s) |

| Efficacy in Chronic Schizophrenia | Piperacetazine, Placebo | Chronic, hospitalized schizophrenic patients previously unresponsive to placebo. | Both this compound and piperacetazine were found to be effective, with no significant difference in the degree of improvement noted between the two active treatments. | |

| Comparative Efficacy | Trifluoperazine, Chlorpromazine | Chronic, hospitalized schizophrenic patients. | This compound showed comparable efficacy to trifluoperazine and chlorpromazine in managing symptoms of chronic schizophrenia. The study suggested a potential for differential effects based on patient subtypes. | |

| Efficacy in Chronic Schizophrenia | Fluphenazine | Chronic schizophrenic patients. | The study compared the clinical effects of this compound and fluphenazine. | |

| General Efficacy | Not specified in abstract | Chronic schizophrenic patients. | Investigated the therapeutic use of this compound in this patient population. |

Table 2: Dosage and Administration of this compound in Historical Clinical Trials

| Parameter | Reported Information | Reference(s) |

| Starting Dose | 12.5 mg four times daily (q.i.d.) was a documented starting dosage in one study. | |

| Therapeutic Dose Range | Dosages were gradually increased to achieve therapeutic effects, with ranges of 75-100 mg q.i.d. being common. | |

| Maximum Dose | A high dose of 125 mg q.i.d. was reported in one study. | |

| Route of Administration | Oral |

Table 3: Adverse Effect Profile of this compound (as a Phenothiazine Antipsychotic)

| Adverse Effect Class | Specific Manifestations | General Notes | Reference(s) |

| Extrapyramidal Symptoms (EPS) | Akathisia (restlessness), Dystonia (muscle spasms), Parkinsonism (tremor, rigidity) | These were common side effects associated with phenothiazine antipsychotics. | |

| Tardive Dyskinesia | Involuntary, repetitive body movements | A significant long-term risk associated with phenothiazine use. | |

| Autonomic Nervous System Effects | Dry mouth, blurred vision, constipation, urinary retention | Common anticholinergic side effects. | |

| Sedation | Drowsiness | A common effect, particularly at the beginning of treatment. | |

| Cardiovascular Effects | Orthostatic hypotension (a drop in blood pressure upon standing) | A known risk with this class of drugs. |

Experimental Protocols

Detailed experimental protocols from the 1960s clinical trials of this compound are not extensively documented in accessible literature. However, based on the common practices of the era for antipsychotic drug evaluation, a generalized experimental workflow can be inferred.

A typical study would have involved the following stages:

-

Patient Selection: Hospitalized patients with a diagnosis of chronic schizophrenia, often with a documented history of being refractory to previous treatments or placebo, were recruited.

-

Washout Period: A washout period where all previous psychotropic medications were discontinued (B1498344) was likely implemented.

-

Randomization: Patients would have been randomly assigned to receive either this compound or a comparator drug (another antipsychotic or placebo). The specifics of the randomization methods used in these early trials are often not detailed.

-

Blinding: Studies were often described as "double-blind," meaning neither the patient nor the treating physician knew which treatment was being administered.

-

Dosage and Titration: A starting dose was administered and then gradually increased over a period of weeks until a therapeutic effect was observed or limiting side effects emerged.

-

Outcome Assessment: Patient progress was monitored using clinical observation and, in some cases, early psychiatric rating scales. The specific scales used are not consistently reported in the available abstracts.

-

Safety Monitoring: Patients were monitored for the emergence of adverse effects, with a particular focus on extrapyramidal symptoms.

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of this compound and a generalized experimental workflow for its historical clinical trials.

Caption: Dopaminergic Signaling Pathway and this compound's Mechanism of Action.

Caption: Generalized Experimental Workflow of a 1960s this compound Clinical Trial.

References

Carphenazine: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carphenazine, a typical antipsychotic of the phenothiazine (B1677639) class, serves as a valuable tool compound in neuroscience research due to its well-characterized antagonism of dopamine (B1211576) receptors. This document provides an in-depth technical guide on the use of this compound, detailing its pharmacological profile, experimental protocols for its use in vitro and in vivo, and its primary signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate dopaminergic neurotransmission and its role in various neurological and psychiatric disorders.

Pharmacological Profile

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D1 and D2 receptors in the brain.[1][2] This action is believed to underlie its antipsychotic effects. Like other phenothiazines, it can also exhibit activity at other receptors, which contributes to its overall pharmacological profile.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors, as determined by the NIMH Psychoactive Drug Screening Program (PDSP). Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine Receptors | |

| Dopamine D1 | 1.8 |

| Dopamine D2 | 0.5 |

| Dopamine D3 | 1.3 |

| Dopamine D4 | 0.9 |

| Serotonin Receptors | |

| 5-HT1A | 250 |

| 5-HT2A | 2.1 |

| 5-HT2C | 15 |

| 5-HT6 | 32 |

| 5-HT7 | 18 |

| Adrenergic Receptors | |

| Alpha-1A | 1.9 |

| Alpha-1B | 3.6 |

| Alpha-2A | 120 |

| Alpha-2B | 85 |

| Alpha-2C | 98 |

| Histamine Receptors | |

| Histamine H1 | 1.2 |

| Muscarinic Receptors | |

| M1 | 350 |

| M2 | >10000 |

| M3 | 850 |

| M4 | 280 |

| M5 | >10000 |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Signaling Pathways

This compound's antagonism of the dopamine D2 receptor, a Gi/o-coupled receptor, is a key aspect of its mechanism of action. This blockade prevents the inhibition of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels.

This compound antagonism of the D2 receptor signaling pathway.

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Unlabeled ("cold") Spiperone (for determining non-specific binding).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup:

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension to designated wells.

-

Non-specific Binding: Add 50 µL of unlabeled Spiperone (at a high concentration, e.g., 10 µM), 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension to designated wells.

-

Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension to the remaining wells.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

In Vivo: Rodent Behavioral Testing - Catalepsy Test

This protocol describes the catalepsy bar test, a common behavioral assay in rodents to assess the extrapyramidal side effects often associated with dopamine D2 receptor antagonists.

Objective: To evaluate the cataleptic effects of this compound in mice or rats.

Materials:

-

Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

This compound solution for injection (dissolved in a suitable vehicle, e.g., saline with a small amount of Tween 80).

-

Vehicle control solution.

-

A horizontal bar (e.g., a wooden dowel or metal rod) elevated approximately 3-5 cm above a flat surface.

-

Stopwatch.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the elevated bar.

-

Measurement: Start the stopwatch as soon as the animal is in position. Measure the time until the animal removes one of its forepaws from the bar. This is the catalepsy score. A cut-off time (e.g., 180 seconds) should be set. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.

-

Data Analysis: Compare the mean catalepsy scores between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound remains a relevant and powerful tool for neuroscience research, particularly for studies focused on the dopamine system. Its well-defined antagonism at D1 and D2 receptors allows for the targeted investigation of dopaminergic signaling in both healthy and disease models. The data and protocols provided in this guide offer a comprehensive resource for researchers to effectively design and execute experiments utilizing this compound, thereby facilitating a deeper understanding of the complex roles of dopamine in brain function and pathology.

References

Carphenazine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carphenazine is a typical antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs.[1][2] Its primary mechanism of action within the central nervous system (CNS) is the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][3] This guide provides a detailed overview of the known effects of this compound on the CNS, including its mechanism of action, receptor interactions, and the downstream signaling pathways it modulates. Due to the limited availability of specific quantitative binding data for this compound, representative data for other structurally similar phenothiazine antipsychotics are presented to provide a quantitative context for its pharmacological profile. This document also includes detailed experimental protocols for receptor binding assays and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction

This compound is a phenothiazine with a piperazine (B1678402) side chain, historically used in the management of schizophrenia.[1] Like other typical antipsychotics, its therapeutic effects are primarily attributed to its ability to block postsynaptic dopamine receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Beyond its primary dopaminergic antagonism, this compound is also believed to depress the reticular activating system, which can affect basal metabolism, body temperature, wakefulness, and vasomotor tone.

Mechanism of Action

The principal mechanism of action of this compound is the blockade of dopamine D1 and D2 receptors in the central nervous system. By binding to these receptors without activating them, this compound prevents the endogenous neurotransmitter dopamine from exerting its effects. This antagonistic action is most prominent in the mesolimbic dopamine pathway, which is thought to be hyperactive in individuals with schizophrenia.

Receptor Binding Profile

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Phenothiazine Antipsychotics

| Drug | Dopamine D2 | Serotonin (B10506) 5-HT2A | Histamine H1 | Muscarinic M1 | Adrenergic α1 |

| Chlorpromazine | 6.43 | 39.66 | 1.45 | 234.0 | 12.71 |

| Fluphenazine | 0.80 | 2165 | 9.55 | 489.7 | 41.58 |

| Perphenazine | 0.98 | 1698 | 10.00 | 380.1 | 8.11 |

| Thioridazine | 18.98 | 11.21 | 8.71 | 380.2 | 31.90 |

Signaling Pathways

The antagonism of dopamine D2 and serotonin 5-HT2A receptors by this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with these receptors and the effect of antagonist binding.

References

Carphenazine: An In-depth Technical Review of its Inactive Status and Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carphenazine, a typical antipsychotic of the phenothiazine (B1677639) class, was once marketed under the brand name Proketazine for the management of schizophrenia.[1] Despite its initial use, it has since been withdrawn from the market. This technical guide provides a comprehensive overview of this compound, focusing on its inactive status and the likely reasons for its withdrawal. Due to the drug's age and subsequent discontinuation, detailed quantitative data from clinical trials and comprehensive pharmacokinetic studies are largely unavailable in the public domain. This document synthesizes the accessible information to provide a thorough understanding for research and drug development professionals.

Introduction

This compound is a piperazine (B1678402) derivative of phenothiazine, a class of drugs known for their antipsychotic effects.[2] It was used in hospitalized patients for the management of acute and chronic schizophrenic psychoses.[3] Like other phenothiazines, its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. While it showed clinical efficacy in some patient populations, its marketing was ultimately discontinued. Understanding the trajectory of this compound from market to withdrawal offers valuable insights into the evolving landscape of antipsychotic drug development, safety, and efficacy standards.

Mechanism of Action

This compound, as a typical phenothiazine antipsychotic, exerts its effects primarily through the blockade of postsynaptic dopamine D1 and D2 receptors in the brain.[3] This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. Additionally, it is thought to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system, thereby influencing basal metabolism, body temperature, wakefulness, and vasomotor tone.[3]

Clinical Efficacy

Table 1: Summary of Available Clinical Trial Data on this compound

| Study (Year) | Population | Key Findings | Quantitative Data Availability |

| Barsa & Saunders (1962) | Chronic schizophrenics | Effective in the treatment of chronic schizophrenia. | Not Available in Abstract |

| Hanenson (1967) | Chronically ill psychotics | Used in the intensive care of this patient population. | Not Available in Abstract |

| Sainz (1961) | Chronic schizophrenics | Compared clinical effects with fluphenazine. | Not Available in Abstract |

| Haward (1967) | Schizophrenic patients | Studied the effects on attention. | Not Available in Abstract |

The lack of detailed, publicly accessible data from these early trials makes a direct comparison with modern antipsychotics challenging.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for this compound are not available in major drug databases. This is common for older drugs that were developed before current standards for pharmacokinetic studies were established.

Table 2: this compound Pharmacokinetic Parameters

| Parameter | Value | Source |

| Absorption | Not Available | DrugBank |

| Volume of Distribution | Not Available | DrugBank |

| Protein Binding | Not Available | DrugBank |

| Metabolism | Not Available | DrugBank |

| Route of Elimination | Not Available | DrugBank |

| Half-life | Not Available | DrugBank |

| Clearance | Not Available | DrugBank |

The absence of this data hinders a complete understanding of its disposition in the body and potential for drug-drug interactions.

Adverse Effects

Table 3: Expected Adverse Effect Profile of this compound (based on Phenothiazine Class)

| System Organ Class | Adverse Effect |

| Neurological | Extrapyramidal Symptoms (Akathisia, Dystonia, Parkinsonism), Tardive Dyskinesia, Sedation, Seizures |

| Cardiovascular | Orthostatic Hypotension, Tachycardia, ECG Changes (QT prolongation) |

| Anticholinergic | Dry Mouth, Blurred Vision, Constipation, Urinary Retention |

| Endocrine | Hyperprolactinemia (leading to gynecomastia, galactorrhea, amenorrhea) |

| Hematologic | Agranulocytosis (rare but serious) |

| Hepatic | Jaundice, Abnormal Liver Function Tests |

| Dermatologic | Photosensitivity, Skin Rashes |

Reasons for Withdrawal

The precise and officially documented reasons for the withdrawal of this compound from the market are not publicly available. However, the discontinuation of older drugs is often multifactorial.

It is plausible that the withdrawal of this compound was influenced by the introduction of newer antipsychotic medications with improved safety and efficacy profiles. The development of atypical antipsychotics, starting in the 1970s and expanding significantly thereafter, offered therapeutic alternatives with a lower propensity for causing extrapyramidal symptoms, a major drawback of typical antipsychotics like this compound. Commercial factors, such as a declining market share in the face of newer competition, likely also played a significant role in the decision to discontinue the product.

Experimental Protocols

Detailed experimental protocols from the early clinical studies of this compound are not available in the published abstracts. To provide a framework for the type of methodologies that would have been employed, a general workflow for a clinical trial of an antipsychotic in that era is outlined below.

Conclusion

This compound represents a chapter in the history of antipsychotic drug development. While it served a therapeutic purpose in its time, its withdrawal from the market highlights the continuous drive for safer and more effective treatments for schizophrenia. The lack of detailed, publicly available quantitative data on its clinical trials and pharmacokinetics underscores the evolution of regulatory and scientific standards in drug development. For researchers and drug development professionals, the story of this compound serves as a reminder of the importance of robust data collection and the dynamic nature of the pharmaceutical landscape, where the benefit-risk profile of a drug is continually assessed against emerging therapeutic options.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolic pathways of Carphenazine, a typical antipsychotic of the phenothiazine (B1677639) class. While direct in vitro metabolic studies on this compound are limited, its structural similarity to other piperazine-containing phenothiazines, such as Perphenazine (B1679617), allows for a comprehensive understanding of its likely biotransformation routes. This document outlines the principal metabolic reactions, the cytochrome P450 (CYP) enzymes involved, detailed experimental protocols for in vitro assessment, and quantitative kinetic data from analogue compounds.

Core Metabolic Transformations

Based on the well-established metabolism of structurally related phenothiazine antipsychotics, the primary in vitro metabolic pathways for this compound are predicted to be N-dealkylation of the piperazine (B1678402) side chain and sulfoxidation of the phenothiazine ring. Aromatic hydroxylation is also a potential, though likely minor, pathway.

These metabolic reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Proposed Primary Metabolic Pathways of this compound

The metabolic journey of this compound in an in vitro setting is expected to proceed through two main avenues:

-

N-dealkylation: This process involves the removal of the hydroxyethyl (B10761427) group from the piperazine ring, leading to the formation of an N-dealkylated metabolite. Studies on the analogous compound Perphenazine indicate that this is a major metabolic route.[1][2]

-

Sulfoxidation: The sulfur atom within the phenothiazine ring system is susceptible to oxidation, resulting in the formation of this compound sulfoxide. This is a common metabolic pathway for many phenothiazine derivatives.

The key cytochrome P450 isoforms anticipated to be responsible for this compound metabolism, based on data from its analogues, include CYP1A2, CYP3A4, CYP2C19, and CYP2D6.[1][2]

Quantitative Data from Analogue Studies

| CYP Isoform | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol CYP) |

| CYP1A2 | 1.8 | 1.5 |

| CYP2C19 | 14 | 4.8 |

| CYP2D6 | 1.9 | 12.3 |

| CYP3A4 | 7.9 | 3.9 |

| CYP2C8 | 25 | 0.8 |

| CYP2C9 | 45 | 1.2 |

| CYP2C18 | 15 | 1.1 |

Data adapted from Olesen, O. V., & Linnet, K. (2000). Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. British journal of clinical pharmacology, 50(6), 563–571.[1]

Visualizing the Metabolic Pathways

The following diagrams illustrate the proposed primary metabolic pathways of this compound and a general workflow for in vitro metabolism studies.

References

Methodological & Application

Application Notes: Carphenazine Dopamine D2 Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class, historically used in the management of schizophrenia.[1][2][3] Its therapeutic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1][2] Understanding the binding characteristics of this compound to the D2 receptor is crucial for elucidating its pharmacological profile and for the development of novel antipsychotic agents. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in neurotransmission. Upon activation by its endogenous ligand, dopamine, the D2 receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The dissociation of the G protein subunits can also lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability. Furthermore, D2 receptor signaling can also occur through β-arrestin-dependent pathways, which can mediate distinct cellular responses. This compound, as an antagonist, blocks the binding of dopamine to the D2 receptor, thereby inhibiting these downstream signaling events.

Quantitative Data: Binding Affinity of this compound and other Antipsychotics for the Dopamine D2 Receptor

The following table summarizes the inhibitory constants (Ki) of this compound and other selected antipsychotic drugs for the human dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Ki (nM) for Human Dopamine D2 Receptor | Reference |

| This compound | 11 | |

| Haloperidol | 1.8 | |

| Fluphenazine | 0.33 | |

| Perphenazine | 0.77 | N/A |

| Chlorpromazine | 11 | |

| Olanzapine | 11 | N/A |

| Risperidone | 3.2 | N/A |

| Aripiprazole | 0.34 | N/A |

| Quetiapine | 160 | N/A |

| Clozapine | 125 | N/A |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocol: this compound Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor. The assay is based on the principle of measuring the displacement of a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone) by increasing concentrations of the unlabeled test compound (this compound).

Materials and Reagents

-

Membrane Preparation: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and liquid scintillation cocktail.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure

-

Membrane Preparation:

-

Thaw the frozen membrane preparation on ice.

-

Homogenize the membranes in cold assay buffer using a glass-Teflon homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membrane preparation in assay buffer to a final concentration of 10-20 µg of protein per well.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

-

Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

-

This compound Competition: 50 µL of each this compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

-

-

The final concentration of [³H]-Spiperone should be approximately equal to its Kd for the D2 receptor (typically 0.1-0.3 nM).

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Transfer the filters to scintillation vials.

-

Add 4-5 mL of liquid scintillation cocktail to each vial.

-

Allow the vials to stand for at least 4 hours in the dark.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Determine IC50:

-

Plot the percentage of specific binding of [³H]-Spiperone against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand ([³H]-Spiperone) used in the assay.

-

Kd is the dissociation constant of the radioligand for the D2 receptor.

-

-

-

This detailed protocol provides a robust framework for the characterization of this compound's binding affinity for the dopamine D2 receptor, contributing to a deeper understanding of its pharmacological properties and aiding in the discovery of novel therapeutics for psychiatric disorders.

References

Application Notes and Protocols for Cell-Based Functional Assays of Carphenazine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic drug belonging to the phenothiazine (B1677639) class, characterized by a piperazine (B1678402) side chain.[1][2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2] By blocking these receptors, this compound mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, like other phenothiazines, this compound may exhibit activity at other receptors, including serotonin (B10506) receptors, which can contribute to its overall pharmacological profile.

These application notes provide detailed protocols for a suite of cell-based functional assays designed to characterize the activity of this compound and other antipsychotic compounds. The assays described herein are essential tools for drug discovery and development, enabling the quantitative assessment of a compound's potency, efficacy, and potential cytotoxicity. The featured assays include a cAMP assay to determine functional antagonism of the Gi-coupled dopamine D2 receptor, a calcium mobilization assay to assess activity at the Gq-coupled serotonin 5-HT2A receptor, and a cytotoxicity assay to evaluate the compound's effect on cell viability.

Data Presentation

The following tables summarize the functional potency and cytotoxicity of this compound and related phenothiazine compounds. This data is provided for comparative purposes to aid in the interpretation of experimental results.

Table 1: Functional Antagonist Potency at Dopamine D2 and Serotonin 5-HT2A Receptors

| Compound | Target Receptor | Assay Type | Cell Line | IC50 (nM) | Reference Compound |

| This compound | Dopamine D2 | cAMP Inhibition | CHO-K1 | Data Not Available | Haloperidol |

| Fluphenazine | Dopamine D2 | cAMP Inhibition | CHO-K1 | ~1-10 | Haloperidol |

| Perphenazine | Dopamine D2 | cAMP Inhibition | CHO-K1 | ~1-10 | Haloperidol |

| This compound | Serotonin 5-HT2A | Calcium Mobilization | HEK293 | Data Not Available | Ketanserin |

| Fluphenazine | Serotonin 5-HT2A | Calcium Mobilization | HEK293 | ~10-50 | Ketanserin |

| Perphenazine | Serotonin 5-HT2A | Calcium Mobilization | HEK293 | ~10-50 | Ketanserin |

Table 2: Cytotoxicity of Phenothiazine Derivatives

| Compound | Cell Line | Assay Type | CC50 (µM) | Exposure Time (hours) |

| This compound | CHO-K1 | MTT | Data Not Available | 24 |

| Trifluoperazine | CHO-K1 | MTT | ~10-20 | 24 |

| This compound | HEK293 | MTT | Data Not Available | 24 |

| Trifluoperazine | HEK293 | MTT | ~15-25 | 24 |

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

References

Application Notes and Protocols for the Use of Carphenazine in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class.[1][2][3] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1][3] This action in the mesolimbic pathway is believed to underlie its efficacy in treating the positive symptoms of schizophrenia. While clinical use of this compound has diminished with the advent of atypical antipsychotics, it remains a valuable tool in preclinical research for studying the mechanisms of dopamine receptor antagonism and for validating animal models of schizophrenia.

These application notes provide detailed protocols for utilizing this compound in established rodent models relevant to schizophrenia research. Due to the limited availability of recent, specific quantitative data for this compound in these models, representative data from other well-characterized typical antipsychotics of the phenothiazine class (e.g., chlorpromazine, perphenazine, trifluoperazine) are provided as a benchmark for experimental design and data interpretation.

Data Presentation: Efficacy of Typical Antipsychotics in Schizophrenia Models

The following tables summarize the quantitative effects of typical antipsychotics in key behavioral assays used to model schizophrenia-like symptoms in rodents. This data can be used as a reference for designing dose-response studies with this compound.

Table 1: Effect of Typical Antipsychotics on Amphetamine-Induced Hyperlocomotion

| Animal Model | Treatment Group | Dose Range (mg/kg, i.p.) | % Reduction in Locomotor Activity (Mean ± SEM) | Reference Compound(s) |

| Rat | Vehicle + Amphetamine | N/A | 0% (Baseline) | Haloperidol |

| Antipsychotic + Amphetamine | 0.1 - 0.25 | 40 - 80% | Haloperidol | |

| Mouse | Vehicle + Amphetamine | N/A | 0% (Baseline) | Haloperidol |

| Antipsychotic + Amphetamine | 0.5 - 2.0 | 35 - 75% | Haloperidol |

Table 2: Effect of Typical Antipsychotics on Apomorphine-Induced Stereotypy

| Animal Model | Treatment Group | Dose Range (mg/kg, i.p.) | % Inhibition of Stereotyped Behavior (Mean ± SEM) | Reference Compound(s) |

| Rat | Vehicle + Apomorphine (B128758) | N/A | 0% (Baseline) | Haloperidol, Fluphenazine |

| Antipsychotic + Apomorphine | 0.1 - 0.5 | 50 - 90% | Haloperidol, Fluphenazine |

Table 3: Effect of Typical Antipsychotics on Prepulse Inhibition (PPI) Deficits

| Animal Model | Condition | Treatment Group | Dose Range (mg/kg, i.p.) | % Reversal of PPI Deficit (Mean ± SEM) | Reference Compound(s) | | :--- | :--- | :--- | :--- | :--- | | Rat | Apomorphine-induced deficit | Vehicle | N/A | 0% (Baseline) | Haloperidol | | | | Antipsychotic | 0.1 - 1.0 | 40 - 70% | Haloperidol | | Mouse | Spontaneous deficit (DBA/2 strain) | Vehicle | N/A | 0% (Baseline) | Risperidone (atypical) | | | | Antipsychotic | 0.5 - 2.0 | 30 - 60% | Risperidone (atypical) |

Table 4: Effect of Typical Antipsychotics in the Conditioned Avoidance Response (CAR) Task

| Animal Model | Treatment Group | ED50 (mg/kg, i.p.) | Endpoint | Reference Compound(s) |

| Rat | Antipsychotic | 0.1 - 0.5 | Inhibition of Avoidance Response | Haloperidol, Raclopride |

| 5.6 (4.6-7.3) | Inhibition of Avoidance Response | Ortho-methoxyphenylpiperazine (OMPP) |

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Signaling Pathway

Experimental Workflow for Assessing this compound in Animal Models of Schizophrenia

Experimental Protocols

Amphetamine-Induced Hyperlocomotion

Purpose: To assess the efficacy of this compound in reversing the hyperlocomotor activity induced by the psychostimulant amphetamine, a model for the positive symptoms of schizophrenia.

Animals: Male Wistar rats (250-300g) or male C57BL/6 mice (20-25g).

Materials:

-

This compound

-

d-Amphetamine sulfate (B86663)

-

Vehicle (e.g., 0.9% saline)

-

Open field apparatus equipped with automated activity monitoring (e.g., infrared beams)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Place each animal individually into the open field arena and allow for a 30-60 minute habituation period.

-

Drug Administration:

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-response study is recommended (e.g., 0.5, 1, 2.5, 5 mg/kg for rats; 1, 2.5, 5, 10 mg/kg for mice).

-

After a 30-minute pretreatment period, administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p. for rats; 2.5 mg/kg, i.p. for mice).

-

-

Data Collection: Immediately after amphetamine administration, place the animal back into the open field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

-

Data Analysis: Analyze the total locomotor activity during the testing period. Compare the activity of the this compound-treated groups to the vehicle-treated group. Calculate the percentage reduction in hyperlocomotion for each dose of this compound.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Purpose: To evaluate the ability of this compound to restore sensorimotor gating deficits, which are observed in schizophrenia patients. These deficits can be induced in rodents using dopamine agonists like apomorphine.

Animals: Male Sprague-Dawley rats (250-300g).

Materials:

-

This compound

-

Apomorphine hydrochloride

-

Vehicle (e.g., 0.9% saline with 0.1% ascorbic acid for apomorphine)

-

Startle response measurement system

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

Drug Administration:

-

Administer this compound or vehicle (i.p.). A dose-response study is recommended (e.g., 0.5, 1, 2.5 mg/kg).

-

After a 30-minute pretreatment period, administer apomorphine (e.g., 0.5 mg/kg, s.c.) to induce a PPI deficit.

-

-

Testing Session (15 minutes post-apomorphine): The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse-pulse trials: The pulse is preceded by a weak, non-startling prepulse (e.g., 3, 6, or 12 dB above background noise, 20 ms duration) with a 100 ms inter-stimulus interval.

-

No-stimulus trials: Background noise only.

-

-

Data Analysis: The startle response is measured as the peak amplitude of the motor response. Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare the %PPI in this compound-treated groups to the vehicle-treated group.

Conditioned Avoidance Response (CAR)

Purpose: To assess the antipsychotic potential of this compound. This test has high predictive validity for clinical antipsychotic efficacy.

Animals: Male Wistar rats (200-250g).

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (CS) (e.g., light or tone) and an unconditioned stimulus (US) (footshock).

Procedure:

-

Training:

-

Place the rat in one compartment of the shuttle box.

-

A trial begins with the presentation of the CS (e.g., a light) for 10 seconds.

-

If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to move, a mild footshock (US, e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, co-terminating with the CS.

-

If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.

-

Each training session consists of 50 trials with a variable inter-trial interval (average 30 seconds).

-

Training continues daily until a stable baseline of at least 80% avoidance responses is achieved.

-

-

Testing:

-

Once stable performance is achieved, administer this compound or vehicle (i.p.) 30-60 minutes before the test session. A dose-response study is recommended (e.g., 0.5, 1, 2.5, 5 mg/kg).

-

Conduct a 50-trial session as described in the training phase.

-

-

Data Analysis: Record the number of avoidance responses, escape responses, and failures to escape. A selective antipsychotic effect is indicated by a dose-dependent decrease in avoidance responses without a significant increase in escape failures. Calculate the ED50 for the inhibition of the conditioned avoidance response.

Neurochemical Analysis (Optional)

Following behavioral testing, brain tissue can be collected to assess the neurochemical effects of this compound.

Procedure:

-

At a predetermined time after the final behavioral test, euthanize the animals.

-

Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, nucleus accumbens).

-

Flash-freeze the tissue in liquid nitrogen and store it at -80°C.

-

Analyze the tissue for dopamine and its metabolites (DOPAC and HVA) using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Expected Outcome: Typical antipsychotics like this compound are expected to increase the levels of dopamine metabolites in the striatum, reflecting an increase in dopamine turnover due to D2 receptor blockade.

References

Protocol for Dissolving Carphenazine in DMSO for Cell Culture Applications

Introduction

Carphenazine is a phenothiazine-class antipsychotic agent utilized in the management of chronic schizophrenic psychoses. In biomedical research, particularly in drug development and cellular biology, this compound is investigated for its various pharmacological effects. For in vitro studies involving cell cultures, it is imperative to have a reliable and reproducible protocol for dissolving this compound to ensure accurate and consistent experimental outcomes. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent for dissolving hydrophobic compounds for use in cell-based assays due to its high solubilizing capacity. This document provides a detailed protocol for the preparation of this compound solutions in DMSO for cell culture applications, with a focus on minimizing solvent-induced cytotoxicity.

Data Summary

The following table summarizes key quantitative data for dissolving and using this compound in cell culture experiments.

| Parameter | Value/Recommendation | Source(s) |

| Solubility of Related Compounds in DMSO | ||

| Perphenazine | ~20 mg/mL | [1] |

| Perphenazine | 60 mg/mL (Sonication recommended) | [2] |

| Acetophenazine | 100 mg/mL | [3] |

| Recommended Final DMSO Concentration in Cell Culture | ||

| General Tolerance | Most cell lines tolerate 0.5% DMSO. | |

| Safe Concentration | 0.1% DMSO is considered safe for almost all cells. | |

| Primary Cells | More sensitive; a dose-response curve for DMSO toxicity below 0.1% is recommended. | |

| DMSO Cytotoxicity | ||

| Concentration-Dependent Effects | Increased DMSO concentrations slow cell growth. | |

| High Concentrations | 5% DMSO can completely inhibit cell proliferation. | |

| Storage of Stock Solutions | ||

| In Solvent (-80°C) | Up to 1 year | |

| In Solvent (-20°C) | Up to 1 month |

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

3.1. Materials

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator

-

(Optional) 0.22 µm syringe filter compatible with DMSO

3.2. Procedure

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and subsequent cell cultures.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution in DMSO:

-

Transfer the weighed this compound powder into a sterile tube.

-

Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher, based on the expected high solubility).

-

Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visual inspection should show a clear solution with no visible particulates.

-

If dissolution is slow, gentle warming or sonication can be applied to facilitate the process.

-

-

Sterilization (Optional but Recommended): For critical applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO. However, as DMSO is bactericidal, this step may not be necessary if proper aseptic technique is followed.

-

Aliquoting and Storage:

-

Aliquot the concentrated stock solution into smaller, single-use volumes in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

-

Application in Cell Culture: Preparation of Working Solutions

This section describes the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations.

4.1. Procedure

-

Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound upon direct addition of a highly concentrated stock to the aqueous culture medium.

-

First, dilute the concentrated DMSO stock into a small volume of pre-warmed cell culture medium to create an intermediate dilution.

-

Gently mix the intermediate dilution.

-

Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentration of this compound.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.1%, and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.

-

Immediate Use: It is best to prepare the working solutions fresh for each experiment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for preparing the this compound stock and working solutions.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note: Measuring Carphenazine Potency using an In Vitro cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carphenazine is a phenothiazine-based antipsychotic medication primarily used in the management of schizophrenia.[1] Its therapeutic effect is largely attributed to its antagonist activity at dopamine (B1211576) D1 and D2 receptors in the brain.[1][2] The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi proteins. Activation of the D2 receptor by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking this interaction, antagonists like this compound prevent the dopamine-induced decrease in cAMP levels.

This application note provides a detailed protocol for determining the potency of this compound as a D2 receptor antagonist using an in vitro cAMP assay. The assay measures the ability of this compound to reverse the inhibition of cAMP production caused by a D2 receptor agonist. This method is a robust and widely used functional assay for characterizing the potency of GPCR antagonists.

Signaling Pathway and Experimental Principle

The experimental workflow is designed to quantify the antagonistic effect of this compound on the D2 dopamine receptor, a Gi-coupled GPCR. The process begins by stimulating cells expressing the D2 receptor with forskolin (B1673556) to elevate intracellular cAMP levels. Subsequently, a D2 receptor agonist is introduced to inhibit adenylyl cyclase and reduce cAMP concentration. The core of the experiment involves adding varying concentrations of this compound to measure its ability to counteract the agonist's effect, thereby restoring cAMP levels. The resulting changes in cAMP are quantified using a competitive immunoassay, typically employing Homogeneous Time-Resolved Fluorescence (HTRF), to determine the potency (IC50) of this compound.

Data Presentation

The potency of this compound is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the maximal response induced by the D2 receptor agonist. The results of the dose-response experiment can be summarized in the following table.

| Parameter | Value |

| Test Compound | This compound |

| Target Receptor | Dopamine D2 |

| Assay Type | In Vitro cAMP Inhibition |

| Cell Line | HEK293 or CHO expressing human D2 receptor |

| Agonist | Quinpirole (at EC80 concentration) |

| IC50 of this compound | ~5 nM (Example Value) |

| Hill Slope | ~1.0 |

| Assay Window (S/B) | >10 |

Note: The provided IC50 value is an example based on the known potency of similar phenothiazine (B1677639) antipsychotics. The actual value should be determined experimentally.

Experimental Protocols

This protocol outlines the steps for determining the IC50 value of this compound using a competitive cAMP assay, such as the HTRF® cAMP assay from Cisbio.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with calcium and magnesium.

-

This compound: Stock solution in DMSO.

-

D2 Receptor Agonist: Quinpirole or another suitable D2 agonist.

-

Forskolin: To stimulate adenylyl cyclase.

-